2,6-Dichloro-2,6-dimethylheptan-4-one
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Overview
Description
2,6-Dichloro-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Cl2O and a molecular weight of 211.13 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a heptanone backbone. It is an impurity of Phorone, which is used in the chemical industry as a solvent for dye systems .
Preparation Methods
The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dichloro-2,6-dimethylheptan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,6-Dichloro-2,6-dimethylheptan-4-one can be compared with other similar compounds, such as:
4-Heptanol, 2,6-dimethyl-: This compound is an alcohol derivative of 2,6-dimethylheptan-4-one and is used in various industrial applications.
The presence of chlorine atoms in this compound makes it unique and imparts distinct chemical properties, such as increased reactivity and potential biological activity .
Properties
Molecular Formula |
C9H16Cl2O |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,6-dichloro-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3 |
InChI Key |
YDVCNEHPKADNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)CC(C)(C)Cl)Cl |
Origin of Product |
United States |
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